Plasma Pharmacokinetics: Desmethyl Erlotinib (OSI-420) Exhibits Significantly Lower Systemic Exposure than Parent Erlotinib
In patients receiving a 150 mg daily dose of erlotinib, the steady-state plasma exposure (AUC0-24) of its active metabolite Desmethyl Erlotinib (OSI-420) is substantially lower than that of the parent drug. This differentiation is critical for therapeutic drug monitoring and pharmacokinetic modeling [1].
| Evidence Dimension | Plasma Exposure (AUC0-24) at Steady State |
|---|---|
| Target Compound Data | 2,527 ng·h/mL |
| Comparator Or Baseline | Parent drug: Erlotinib, AUC0-24 = 30,365 ng·h/mL |
| Quantified Difference | Desmethyl Erlotinib AUC is ~8.3% of Erlotinib AUC |
| Conditions | Plasma pharmacokinetics on day 34 of oral erlotinib therapy (75 mg/day, ~78 mg/m²) in a patient with glioblastoma |
Why This Matters
This data underscores the need for separate quantification of the metabolite to avoid overestimating the active drug load, which is essential for accurate TDM and exposure-response analyses.
- [1] Broniscer, A., et al. Plasma and Cerebrospinal Fluid Pharmacokinetics of Erlotinib and Its Active Metabolite OSI-420. Clin Cancer Res, 2007, 13(5), 1511-1515. https://doi.org/10.1158/1078-0432.CCR-06-2372. View Source
